molecular formula C13H16N2O2 B2813062 3-methyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)butanoic acid CAS No. 1016703-24-4

3-methyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)butanoic acid

Cat. No. B2813062
CAS RN: 1016703-24-4
M. Wt: 232.283
InChI Key: LBSTVAAYZYPZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)butanoic acid is a chemical compound used for proteomics research . It has a molecular formula of C13H16N2O2 and a molecular weight of 232.28 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to an imidazole ring . The molecular formula is C13H16N2O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 232.28 and a molecular formula of C13H16N2O2 . More specific properties such as melting point, boiling point, and density were not found in the available resources.

Mechanism of Action

The mechanism of action of this compound is not well-documented. It’s often the case that the mechanism of action is determined based on the intended use of the compound, which in this case is for proteomics research .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical, it should be handled with care and appropriate safety measures should be taken. It’s intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

3-methyl-2-(2-methylbenzimidazol-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-8(2)12(13(16)17)15-9(3)14-10-6-4-5-7-11(10)15/h4-8,12H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSTVAAYZYPZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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